2-(4-Carcoxy-5-isopropylthiazolyl)benzopiperidine
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Overview
Preparation Methods
The synthesis of 2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE involves several steps, typically starting with the preparation of the thiazole ring followed by its attachment to the benzopiperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Chemical Reactions Analysis
2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE involves its interaction with molecular targets such as the proto-oncogene tyrosine-protein kinase Src. This interaction can modulate various signaling pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(4-CARCOXY-5-ISOPROPYLTHIAZOLYL)BENZOPIPERIDINE is unique due to its specific structural features and biological activity. Similar compounds include:
- Thiazolecarboxylic acids and derivatives
- 2,4,5-trisubstituted thiazoles
- Aralkylamines
- Benzenoids These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-propan-2-yl-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2S/c1-9(2)14-13(16(19)20)18-15(21-14)12-7-10-5-3-4-6-11(10)8-17-12/h3-6,9,12,17H,7-8H2,1-2H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
HCUGCUQZFBURHR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=C(N=C(S1)[C@@H]2CC3=CC=CC=C3CN2)C(=O)O |
Canonical SMILES |
CC(C)C1=C(N=C(S1)C2CC3=CC=CC=C3CN2)C(=O)O |
Origin of Product |
United States |
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